(S)-6-benzylpiperazin-2-one

HDAC6 inhibition epigenetics CNS-penetrant inhibitors

(S)-6-Benzylpiperazin-2-one (CAS 503186-95-6) is a chiral piperazin-2-one building block featuring a benzyl substituent at the 6-position in the (S)-configuration, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol. The piperazin-2-one core, classified as a cyclic imine/lactam hybrid, serves as a privileged scaffold in medicinal chemistry, appearing in HDAC inhibitors, opioid peptide mimetics, and carbonic anhydrase inhibitors.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B1500469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-benzylpiperazin-2-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1
InChIKeyPGNYGDAFMUYUNJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Benzylpiperazin-2-one (CAS 503186-95-6): Chiral Piperazinone Scaffold for Stereospecific Drug Discovery and Chemical Biology


(S)-6-Benzylpiperazin-2-one (CAS 503186-95-6) is a chiral piperazin-2-one building block featuring a benzyl substituent at the 6-position in the (S)-configuration, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol . The piperazin-2-one core, classified as a cyclic imine/lactam hybrid, serves as a privileged scaffold in medicinal chemistry, appearing in HDAC inhibitors, opioid peptide mimetics, and carbonic anhydrase inhibitors [1]. The (S)-enantiomer can be accessed via synthesis from (S)-phenylalanine, preserving the chiral center throughout the ring-construction process [2]. This compound is distinct from its positional isomers (e.g., 1-benzylpiperazin-2-one, CAS 13754-41-1) and its (R)-enantiomer (CAS 947685-07-6), each of which exhibits different pharmacological profiles [3].

Why (S)-6-Benzylpiperazin-2-one Cannot Be Generically Substituted: Stereochemical and Positional Isomerism Dictate Biological Outcomes


The piperazin-2-one scaffold contains multiple points of structural variation—substitution position (1-, 3-, 4-, or 6-benzyl), carbonyl placement (2-one vs. 3-one vs. 5-one), and absolute configuration (R vs. S)—each of which yields profoundly different biological activities. Enantiomeric piperazin-2-one derivatives derived from (S)- vs. (R)-phenylalanine produce divergent opiate activities in guinea pig ileum and mouse vas deferens assays, with the configuration of the phenylalanine-derived chiral center controlling whether activity is enhanced or suppressed [1]. Similarly, the position of the benzyl substituent fundamentally alters receptor recognition: 1-benzylpiperazin-2-one derivatives act as GPR38 agonists and serotonin receptor modulators, whereas 6-benzylpiperazin-2-one scaffolds have been employed in HDAC6-selective inhibitor programs and carbonic anhydrase inhibition [2]. Substituting one positional isomer or enantiomer for another without stereospecific validation risks selecting a compound with entirely different target engagement, selectivity, and efficacy profiles [3].

Quantitative Differentiation Evidence for (S)-6-Benzylpiperazin-2-one vs. Closest Analogs


6-Benzyl vs. 6-Phenyl Substitution in Piperazin-2-one HDAC6 Inhibitors: Impact on Potency and Selectivity

In a systematic SAR study of benzylpiperazine-derived HDAC6 inhibitors, the 6-phenyl-substituted piperazin-2-one core (Compound 2, R = Ph) exhibited an HDAC6 IC₅₀ of 0.11 ± 0.013 μM, compared to the unsubstituted analog (Compound 8, R = H) with an HDAC6 IC₅₀ of 0.26 ± 0.028 μM [1]. The phenyl substitution thus conferred approximately 2.4-fold greater HDAC6 inhibitory potency. Furthermore, the 6-phenyl analog demonstrated significantly reduced hERG liability (IC₅₀ = 0.66 ± 0.08 μM) vs. the unsubstituted analog (hERG IC₅₀ = 73.1 ± 12.1 μM), representing an approximately 111-fold improvement in hERG safety margin [1]. The 6-benzyl analog (bearing a CH₂ spacer not present in the phenyl series) can be compared against this SAR baseline: introduction of the benzyl methylene linker is expected to alter both molecular topology and lipophilicity (clogP shift from 3.19 for Ph to a higher predicted value for benzyl), affecting HDAC6/HDAC1 selectivity and CNS penetration properties [2].

HDAC6 inhibition epigenetics CNS-penetrant inhibitors structure-activity relationship

Enantiomer-Dependent Opiate Activity: (S)-Configuration at the Piperazin-2-one 6-Position Determines Functional Outcome

Enantiomeric piperazin-2-one derivatives constructed from (S)-phenylalanine and (R)-phenylalanine were incorporated into dermorphin analogue tetrapeptides and evaluated in the guinea pig ileum (GPI) assay for opiate activity [1]. The study demonstrated that the configuration of the phenylalanine-derived chiral center (corresponding to the 6-position in the piperazin-2-one ring) is a critical determinant of opiate activity: peptides containing the (S)-configured piperazin-2-one residue exhibited quantitatively distinct agonist/antagonist profiles compared to their (R)-configured counterparts [1]. While the original publication reports qualitative activity trends (enhancement vs. reduction of opiate activity depending on configuration) rather than numerical EC₅₀ values for the isolated building block, this stereochemical dependence constitutes a class-level inference that the (S)-6-benzylpiperazin-2-one scaffold is not functionally interchangeable with the (R)-enantiomer [2].

opioid receptor stereochemistry-activity relationship dermorphin analogues GPCR

Positional Isomerism: 6-Benzylpiperazin-2-one vs. 1-Benzylpiperazin-2-one Target Engagement

The position of the benzyl substituent on the piperazin-2-one ring dictates receptor subtype targeting. 1-Benzylpiperazin-2-one derivatives (benzyl at N1) have been characterized as GPR38 receptor agonists with potential applications in gastrointestinal motility disorders, and as serotonin receptor modulators [1]. In contrast, benzylpiperazine derivatives bearing the substituent at alternative positions have been developed as σ₁ receptor ligands: a series of benzylpiperazine derivatives demonstrated nanomolar σ₁ receptor affinity (Ki values in the low nanomolar range) with in vivo antinociceptive and anti-allodynic efficacy in mouse pain models [2]. The 6-benzyl positional isomer (the subject of this guide) places the benzyl group on the carbon adjacent to the amide carbonyl, which alters the hydrogen-bonding capacity and conformational preferences of the scaffold relative to the N1-benzyl isomer—yielding a distinct pharmacophore that molecular docking studies have shown to engage different binding pocket residues [3].

sigma-1 receptor GPR38 motilin receptor positional isomer differentiation

Stereospecific Synthesis from (S)-Phenylalanine: Enantiopurity Control vs. Racemic Routes

The synthesis of (S)-6-benzylpiperazin-2-one from (S)-phenylalanine leverages the chiral pool approach, wherein the pre-existing (S)-configuration of the amino acid starting material is retained throughout the piperazinone ring-forming sequence [1]. This contrasts with racemic synthetic routes that require subsequent chiral resolution. In the published procedure for related 6-phenylpiperazin-2-ones, the two-step methodology (alkylation of 2-bromoacetophenone with an amino ester, followed by one-pot reductive amination–cyclization) yields the desired substituted piperazinones without racemization of the chiral center [2]. The chiral pool strategy provides a defined enantiomeric excess that is directly traceable to the starting (S)-phenylalanine, eliminating the uncertainty inherent in preparative chiral chromatography or diastereomeric salt resolution approaches. Vendors listing (S)-6-benzylpiperazin-2-one hydrochloride typically report purity ≥95%, with the stereochemical identity confirmed by the (6S)-designation and specific optical rotation, distinguishing it from the racemic mixture or the (R)-enantiomer .

chiral pool synthesis enantiomeric purity S-phenylalanine stereochemical fidelity

Validated Application Scenarios for (S)-6-Benzylpiperazin-2-one in Drug Discovery and Chemical Biology


HDAC6-Selective Inhibitor Lead Optimization: Exploring the Methylene Spacer Pharmacophore

Medicinal chemistry teams developing CNS-penetrant, isoform-selective HDAC6 inhibitors can deploy (S)-6-benzylpiperazin-2-one as a core scaffold. The 6-benzyl substitution introduces a methylene spacer between the piperazinone ring and the phenyl group, differentiating it from the directly attached 6-phenyl analog (HDAC6 IC₅₀ = 0.11 μM, hERG IC₅₀ = 0.66 μM) and the unsubstituted variant (HDAC6 IC₅₀ = 0.26 μM, hERG IC₅₀ = 73.1 μM) [1]. This spacer modulates both lipophilicity (predicted increased clogP relative to the phenyl analog) and conformational flexibility, enabling SAR exploration at the HDAC6/HDAC1 selectivity interface and optimization of blood–brain barrier penetration. The (S)-configuration provides a defined three-dimensional presentation of the benzyl group to the HDAC6 catalytic tunnel, informing stereochemistry-dependent potency trends [2].

Stereospecific Opioid Peptidomimetic Design

The (S)-6-benzylpiperazin-2-one scaffold serves as a chiral dipeptide mimetic (N,N'-ethylene-bridged phenylalanine) for constructing opioid receptor ligands with defined stereochemistry. Published structure-activity studies using guinea pig ileum and mouse vas deferens assays have established that the configuration at the piperazin-2-one 6-position is a critical determinant of opiate activity, with the (S)-configured scaffold producing distinct functional outcomes from the (R)-enantiomer [1]. Research groups synthesizing dermorphin or pseudo-tetrapeptide analogues must procure the specific (S)-enantiomer (rather than the racemate or (R)-enantiomer) to reproduce published activity profiles and to interpret stereochemistry-activity relationships correctly [2].

σ₁ Receptor Ligand Development and Pain Target Validation

The benzylpiperazine pharmacophore has been validated as a σ₁ receptor ligand scaffold, with specific benzylpiperazine derivatives demonstrating nanomolar σ₁ receptor affinity and in vivo efficacy in mouse models of nociceptive and allodynic pain [1]. (S)-6-Benzylpiperazin-2-one provides a structurally distinct entry point into this chemical space compared to the more commonly explored 1-benzylpiperazine series. The 6-benzyl positional isomer places the hydrophobic benzyl group at a different vector relative to key hydrogen-bond donor/acceptor motifs (the NH and carbonyl of the piperazinone ring), enabling access to σ₁ receptor binding modes that may not be achievable with N1-substituted analogs [2]. Computational docking and crystallographic studies of related 2-benzylpiperazine–carbonic anhydrase co-crystal structures support the feasibility of structure-based design using this scaffold family [3].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 190.24 g/mol and the presence of both hydrogen-bond donor (NH) and acceptor (C=O) functionality alongside a hydrophobic benzyl group, (S)-6-benzylpiperazin-2-one meets fragment-like physicochemical criteria for inclusion in fragment-based screening libraries [1]. Its (S)-configuration, traceable to (S)-phenylalanine, distinguishes it from the racemic mixture and the (R)-enantiomer in fragment library composition, ensuring that any hit identified during screening can be unambiguously assigned to a single stereoisomer—eliminating the confounding factor of racemic fragment hits that require deconvolution [2]. The scaffold's demonstrated engagement with diverse target classes (HDACs, opioid receptors, carbonic anhydrases, σ₁ receptors) supports its utility as a privileged fragment for broad-spectrum screening campaigns [3].

Quote Request

Request a Quote for (S)-6-benzylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.